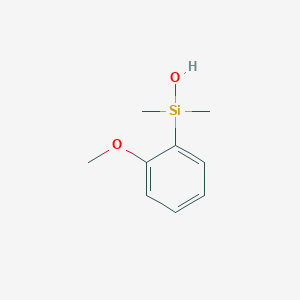
Dimethyl(2-methoxyphenyl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(2-methoxyphenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a hydroxyl group, and a 2-methoxyphenyl group. This compound is part of the broader class of organosilanols, which are known for their unique chemical properties and applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl(2-methoxyphenyl)silanol can be synthesized through several methods. One common approach involves the hydrosilylation of 2-methoxyphenylacetylene with dimethylchlorosilane, followed by hydrolysis to yield the silanol. The reaction typically requires a platinum catalyst and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the direct reaction of dimethyldichlorosilane with 2-methoxyphenylmagnesium bromide, followed by hydrolysis. This method is advantageous due to its scalability and the relatively mild conditions required.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl(2-methoxyphenyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a silanone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as lithium aluminum hydride (for reduction) and various nucleophiles (for substitution) are commonly used.
Cross-Coupling: Palladium catalysts, along with bases like cesium carbonate, are typically employed.
Major Products:
Oxidation: Silanone derivatives.
Substitution: Various substituted phenylsilanols.
Cross-Coupling: Biaryl compounds.
Applications De Recherche Scientifique
Dimethyl(2-methoxyphenyl)silanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its potential use as a precursor for silicon-based pharmaceuticals.
Industry: It is used in the production of silicone-based materials, including adhesives, sealants, and coatings.
Mécanisme D'action
The mechanism by which dimethyl(2-methoxyphenyl)silanol exerts its effects is primarily through its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can engage in various bonding interactions, including covalent and hydrogen bonding, which allows it to act as a versatile intermediate in chemical reactions. The hydroxyl group also plays a crucial role in facilitating these interactions by providing a site for further functionalization.
Comparaison Avec Des Composés Similaires
- Dimethyl(4-methoxyphenyl)silanol
- Dimethyl(2-phenylethenyl)silanol
- Dimethyl(2,4,6-trimethylphenyl)silanol
Comparison: Dimethyl(2-methoxyphenyl)silanol is unique due to the presence of the methoxy group at the ortho position, which influences its reactivity and steric properties. Compared to its para-substituted counterpart, dimethyl(4-methoxyphenyl)silanol, the ortho-substituted compound exhibits different reactivity patterns in substitution and cross-coupling reactions. The presence of the methoxy group also enhances its solubility in organic solvents, making it more versatile in various applications.
Propriétés
IUPAC Name |
hydroxy-(2-methoxyphenyl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2Si/c1-11-8-6-4-5-7-9(8)12(2,3)10/h4-7,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAIGWPEPIIGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[Si](C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700898 |
Source


|
| Record name | (2-Methoxyphenyl)(dimethyl)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609353-74-4 |
Source


|
| Record name | (2-Methoxyphenyl)(dimethyl)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

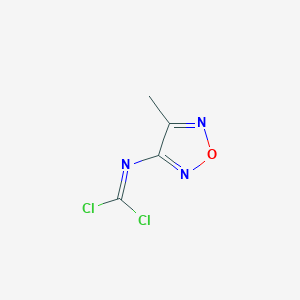
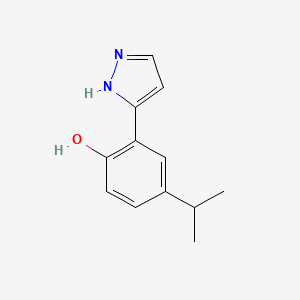
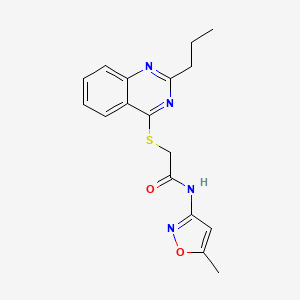
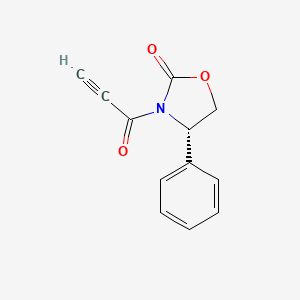
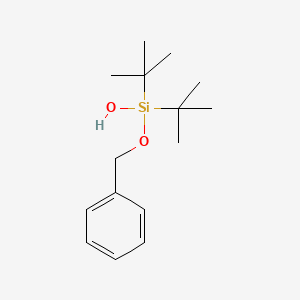
![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)
![3,3'-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline](/img/structure/B12571410.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-dodecanoylamino]ethyl-dodecanoylamino]butanedioic acid](/img/structure/B12571415.png)

![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)
![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)

![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
